molecular formula C10H9BrF2OZn B14876785 3-(3-Buten-1-oxy)-4,5-difluorophenylZinc bromide

3-(3-Buten-1-oxy)-4,5-difluorophenylZinc bromide

Cat. No.: B14876785
M. Wt: 328.5 g/mol
InChI Key: LLKBMGBQELPGCT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used in organic synthesis, particularly in cross-coupling reactions. The presence of the butenoxy and difluorophenyl groups makes it a versatile reagent for creating complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Palladium catalysts: For cross-coupling reactions.

    Bases: Such as potassium tert-butoxide, to deprotonate and activate the compound.

    Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from reactions involving this compound include complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE is used extensively in scientific research for:

    Organic Synthesis: As a reagent in the formation of carbon-carbon bonds.

    Medicinal Chemistry: For the synthesis of potential drug candidates.

    Material Science: In the development of new materials with unique properties.

    Biological Studies: To create molecules that can interact with biological systems for research purposes.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules. This process is facilitated by catalysts, such as palladium, which help in the transfer of the organic group from the zinc compound to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLMAGNESIUM BROMIDE
  • 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
  • 2-(3-BUTEN-1-OXY)-4-FLUOROPHENYLMAGNESIUM BROMIDE

Uniqueness

Compared to similar compounds, 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity due to the presence of both butenoxy and difluorophenyl groups. This dual functionality allows for more diverse chemical transformations and the creation of more complex molecular architectures.

Properties

Molecular Formula

C10H9BrF2OZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-but-3-enoxy-2,3-difluorobenzene-5-ide

InChI

InChI=1S/C10H9F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h2,5-6H,1,3,7H2;1H;/q-1;;+2/p-1

InChI Key

LLKBMGBQELPGCT-UHFFFAOYSA-M

Canonical SMILES

C=CCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br

Origin of Product

United States

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